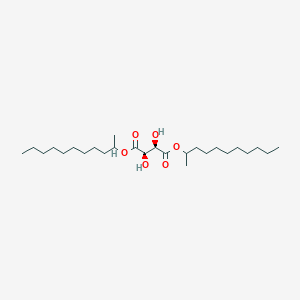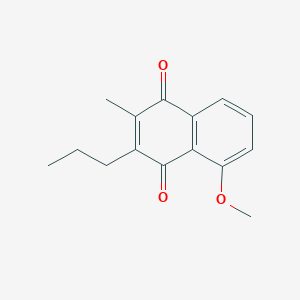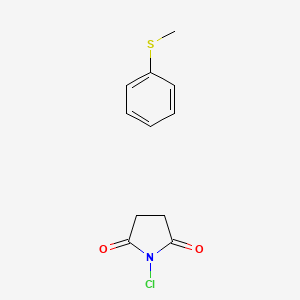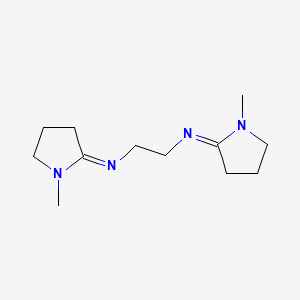
N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine is a chemical compound with a complex structure that includes two pyrrolidine rings attached to an ethanediamine backbone
Vorbereitungsmethoden
The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine typically involves the reaction of 1-methyl-2-pyrrolidinone with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its biological activities are thought to be mediated through its ability to interact with cellular components and disrupt normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine can be compared with other similar compounds such as:
N,N’-Bis(2-pyrrolidinylidene)-1,2-ethanediamine: This compound has a similar structure but lacks the methyl group on the pyrrolidine rings, leading to different chemical properties and reactivity.
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine: This compound has a longer carbon chain in the backbone, which can affect its flexibility and binding properties.
Eigenschaften
CAS-Nummer |
84859-11-0 |
|---|---|
Molekularformel |
C12H22N4 |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-methyl-N-[2-[(1-methylpyrrolidin-2-ylidene)amino]ethyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C12H22N4/c1-15-9-3-5-11(15)13-7-8-14-12-6-4-10-16(12)2/h3-10H2,1-2H3 |
InChI-Schlüssel |
GPUATYRBUQJDLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=NCCN=C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)

![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)

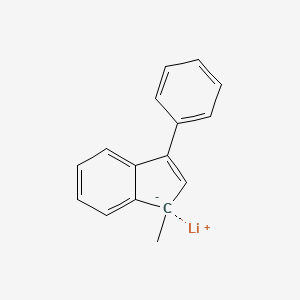
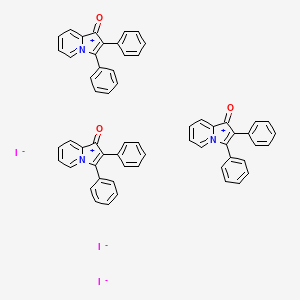
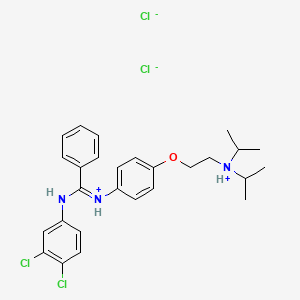
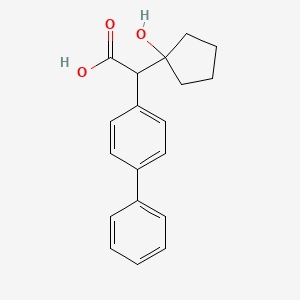
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
